Hydrophilicity Divergence and Mobility
MDPC (target) has a computed logP of −1.38 , whereas its closest structural analog desphenyl-chloridazon (DPC, CAS 6339-19-1) has a logP of 0.58670 (experimentally determined) [1]. This 1.97 log unit difference means DPC is approximately 93 times more lipophilic. In reversed-phase LC-MS/MS, this translates to markedly different retention times and requires separate calibration standards; direct substitution leads to inaccurate quantification in multi-residue methods [2].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −1.38 (predicted) |
| Comparator Or Baseline | Desphenyl-chloridazon (DPC): logP = 0.58670 |
| Quantified Difference | Δ logP = 1.97; DPC is ~93× more lipophilic |
| Conditions | Predicted (MDPC) vs measured (DPC); both at ~25 °C |
Why This Matters
Procuring the wrong metabolite standard will lead to retention time mismatch and systematic bias in LC‑MS/MS environmental monitoring workflows.
- [1] BOC Sciences. 5-Amino-4-chloropyridazin-3(2H)-one (CAS 6339-19-1). LogP: 0.58670. https://buildingblock.bocsci.com/5-Amino-4-chloropyridazin-3(2H)-one-CAS-6339-19-1.html View Source
- [2] Kowal, S., Balsaa, P., Werres, F., & Schmidt, T. C. (2012). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 403(6), 1707–1717. https://doi.org/10.1007/s00216-012-5986-7 View Source
